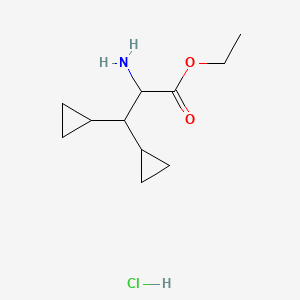
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride is a chemical compound with the molecular formula C11H20ClNO2 It is a hydrochloride salt form of ethyl 2-amino-3,3-dicyclopropylpropanoate, which is known for its unique structural features, including the presence of two cyclopropyl groups
Preparation Methods
The synthesis of ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acrylate and cyclopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents.
Industrial Production: On an industrial scale, the production process may involve additional steps to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: In industrial settings, the compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Ethyl 2-amino-3,3-dicyclopropylpropanoate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C11H20ClNO2 |
|---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
ethyl 2-amino-3,3-dicyclopropylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)10(12)9(7-3-4-7)8-5-6-8;/h7-10H,2-6,12H2,1H3;1H |
InChI Key |
CJSKIUMUJJTFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1CC1)C2CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















